N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine
CAS No.:
Cat. No.: VC14664310
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3O |
|---|---|
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | (NE)-N-[1-(2-methylpyrazol-3-yl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C6H9N3O/c1-5(8-10)6-3-4-7-9(6)2/h3-4,10H,1-2H3/b8-5+ |
| Standard InChI Key | KRYDTHULYKXLKM-VMPITWQZSA-N |
| Isomeric SMILES | C/C(=N\O)/C1=CC=NN1C |
| Canonical SMILES | CC(=NO)C1=CC=NN1C |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a 1-methyl-1H-pyrazol-5-yl group linked via an ethylidene bridge to a hydroxylamine functional group. X-ray crystallographic data for closely related vanadium-pyrazole-hydroxylamine complexes reveal distorted octahedral coordination geometries around metal centers, suggesting potential ligand behavior in coordination chemistry . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₉N₃O | |
| Molecular weight | 139.16 g/mol | |
| IUPAC name | (NE)-N-[1-(2-methylpyrazol-3-yl)ethylidene]hydroxylamine | |
| Canonical SMILES | CC(=NO)C1=CC=NN1C |
The pyrazole ring's 1-methyl substitution enhances metabolic stability compared to unsubstituted analogs, while the hydroxylamine group provides sites for hydrogen bonding and redox activity .
Spectroscopic Features
Though experimental spectral data for this specific compound remains unpublished, comparative analysis with similar structures predicts:
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IR Spectroscopy: Strong N-O stretch ~930 cm⁻¹ and pyrazole ring vibrations between 1500-1600 cm⁻¹
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NMR Spectroscopy:
Synthesis and Manufacturing
Primary Synthetic Route
The most documented synthesis involves condensing 1-(1H-pyrazol-5-yl)ethanone with hydroxylamine hydrochloride under basic conditions:
Typical reaction conditions:
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Solvent: Ethanol/water (3:1 v/v)
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Temperature: 60-70°C
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Reaction time: 4-6 hours
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Yield: ~65-72% after recrystallization
Process Optimization Challenges
Key manufacturing considerations include:
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Oxime Isomerism: The E/Z configuration of the imine bond requires careful pH control (optimal pH 8-9)
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Purification: Silica gel chromatography (ethyl acetate/hexane 1:2) effectively separates byproducts
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Scale-Up Limitations: Exothermic reaction kinetics necessitate gradual reagent addition above 100g scale
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows:
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Melting point range: 142-145°C (decomposition observed above 160°C)
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Thermal decomposition products include NH₃, CO, and pyrazole fragments
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Water | 8.2 | 25°C |
| Ethanol | 34.7 | 25°C |
| Dichloromethane | 12.1 | 25°C |
Data extrapolated from structurally similar hydroxylamine derivatives
Research Frontiers and Development Challenges
Coordination Chemistry Opportunities
The compound's dual N,O-donor sites enable complex formation with transition metals:
Crystallographic studies of related vanadium complexes show bond lengths of V-O = 1.92Å and V-N = 2.11Å
Synthetic Biology Applications
Emerging research directions include:
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Enzyme Mimetics: Pyrazole-hydroxylamine conjugates as artificial metalloenzyme cofactors
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Bioconjugation: Site-specific protein modification via oxime ligation
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